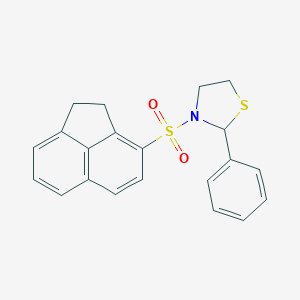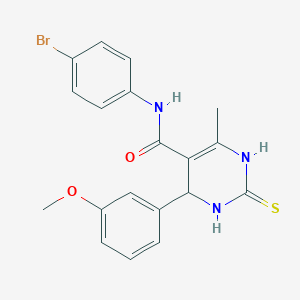
N-(4-bromophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrimidine ring (a six-membered ring with nitrogen atoms at positions 1 and 3), with various substituents including a bromophenyl group, a methoxyphenyl group, and a methyl group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the bromophenyl group could be replaced via nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the bromophenyl and methoxyphenyl groups would likely make the compound relatively non-polar, and therefore soluble in non-polar solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Pyrimidine Derivatives : Research has demonstrated the synthesis of various pyrimidine derivatives, including compounds similar in structure to N-(4-bromophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide. These syntheses often involve complex chemical reactions and are important for the development of novel compounds with potential applications in various fields (Begum & Vasundhara, 2009).
Crystal Structure Analysis : Crystal structure analysis of similar compounds has been conducted, providing insights into their molecular configurations and potential chemical properties (Begum & Vasundhara, 2009).
Potential Biological and Medicinal Applications
Anti-Inflammatory and Analgesic Agents : Novel compounds with structural similarities have been synthesized and found to possess anti-inflammatory and analgesic properties. These findings suggest potential applications in the development of new drugs for pain relief and inflammation management (Abu‐Hashem et al., 2020).
Antimicrobial Activity : Some pyrimidine derivatives exhibit significant antimicrobial activity, suggesting their potential use in the development of new antimicrobial agents (Akbari et al., 2008).
Antiviral Activity : Certain pyrimidine compounds have been shown to have antiviral properties, indicating their potential use in treating viral infections (Hocková et al., 2003).
Antitumor Activity : Research into pyrimidine derivatives has revealed potent antitumor activities, suggesting their potential in cancer therapy (Hafez & El-Gazzar, 2017).
Antihypertensive Activity : Pyrimidine compounds have been studied for their antihypertensive effects, indicating a potential role in the treatment of hypertension (Rana et al., 2004).
Chemical Properties and Reactions
Chemical Reactions of Pyrimidine Compounds : Various reactions of pyrimidine derivatives, including 2-thioxo-tetrahydropyrimidines, have been explored to understand their chemical properties and potential applications (Kappe & Roschger, 1989).
Novel Synthesis Methods : Innovative methods for synthesizing pyrimidine derivatives, such as microwave-assisted synthesis, have been investigated, offering more efficient and environmentally friendly approaches (Youssef & Amin, 2012).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c1-11-16(18(24)22-14-8-6-13(20)7-9-14)17(23-19(26)21-11)12-4-3-5-15(10-12)25-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUIVTIRXGUQEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B409500.png)
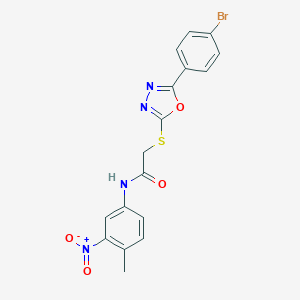
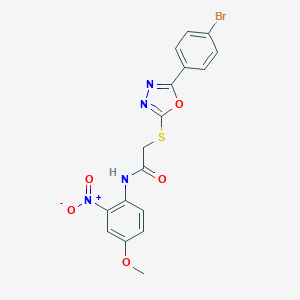
![Ethyl 2-(2-(N-cyclohexylbenzamido)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B409505.png)
![N,N-Dicyclohexyl-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B409509.png)
![Ethyl 2-[({[4-(2-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B409511.png)
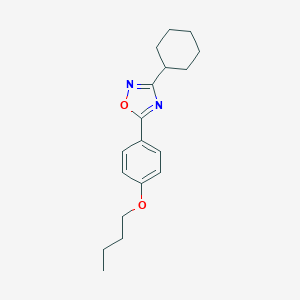
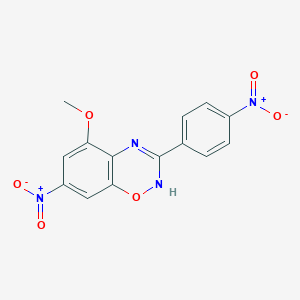
![5-[4-(heptyloxy)phenyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B409515.png)

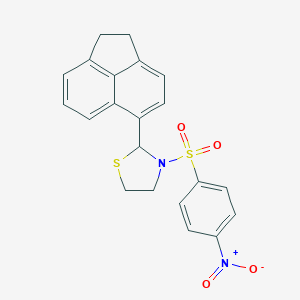
![2-{4-Nitrophenyl}-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B409520.png)
